

Technical Guide: MRT-83 HCl Biological Activity & Experimental Application

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Compound of Interest

Compound Name: MRT-83 HCl salt

CAS No.: 1359944-60-7

Cat. No.: B609333

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Executive Summary

MRT-83 HCl (MRT-83 hydrochloride) is a potent, synthetic small-molecule antagonist of the Smoothed (Smo) receptor, a Class F G-protein-coupled receptor (GPCR) central to the Hedgehog (Hh) signaling pathway.[1] Unlike natural alkaloids like cyclopamine, MRT-83 utilizes an acylguanidine scaffold to achieve nanomolar potency (IC₅₀ ~4.6 nM).[2]

This guide details the biological mechanisms, pharmacological kinetics, and validated experimental protocols for utilizing MRT-83 HCl in oncology and developmental biology research. It is specifically designed for researchers investigating Hh-driven tumorigenesis (e.g., Basal Cell Carcinoma, Medulloblastoma) and stem cell maintenance.

Chemical & Physical Properties

MRT-83 is distinct from other Smo antagonists due to its acylguanidine core, which confers specific binding properties within the Smo transmembrane domain.

Property	Detail
Chemical Class	Acylguanidine derivative
Molecular Target	Smoothed (Smo) Receptor (7-Transmembrane Domain)
Key Structural Features	3,4,5-trimethoxy-substituted phenyl ring; Phenyl carbamoyl residue
Formulation	Hydrochloride salt (HCl) to enhance aqueous solubility
Solubility (Stock)	Soluble in DMSO (up to 50 mM); Ethanol
Solubility (In Vivo)	45% 2-hydroxypropyl- -cyclodextrin (HP CD) is recommended for delivery

Mechanism of Action (MOA)

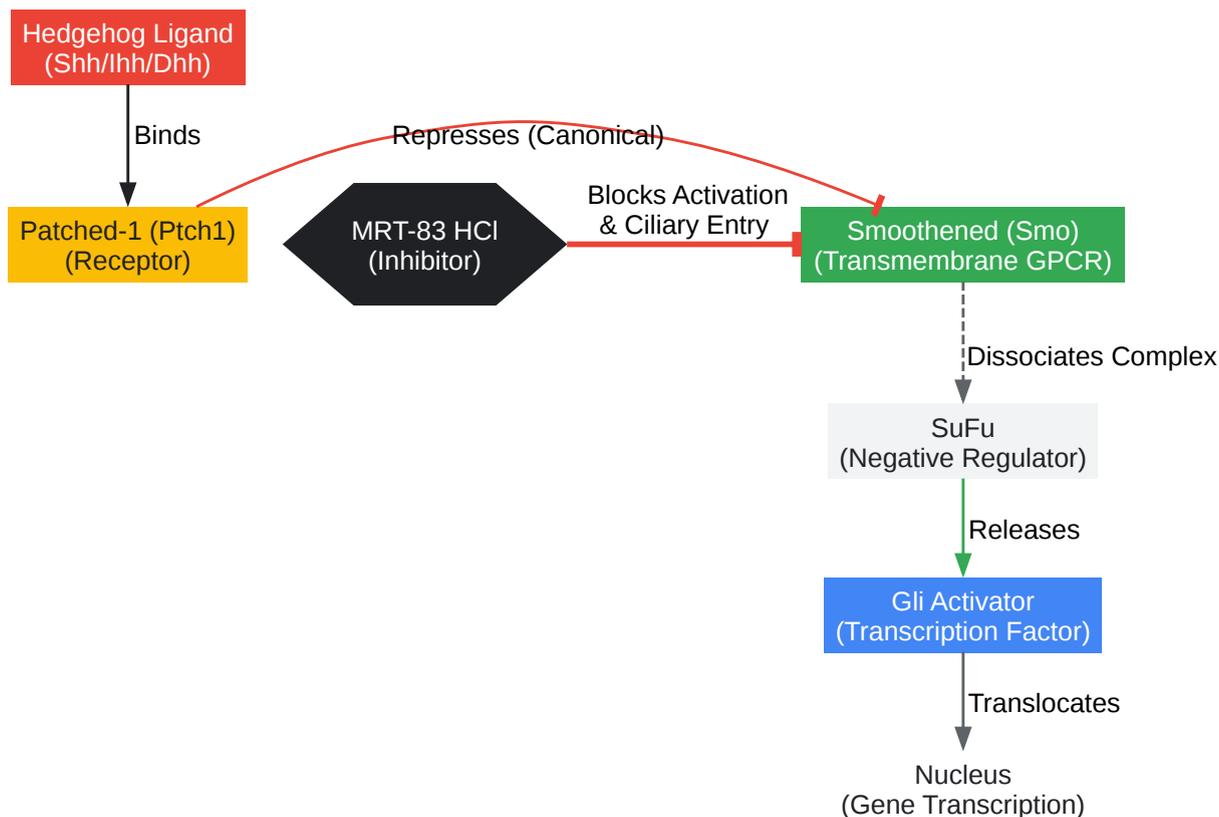
Binding Dynamics

MRT-83 functions as a competitive antagonist at the heptahelical transmembrane domain (TMD) of the Smo receptor.

- **Site Specificity:** It competes directly with cyclopamine for the "Site 1" binding pocket within the transmembrane bundle.
- **Ciliary Trafficking:** A critical aspect of MRT-83 activity is its ability to block the translocation of Smo to the primary cilium. Upon Hh pathway activation, Smo normally accumulates in the cilium; MRT-83 locks Smo in an inactive conformation, preventing this accumulation and subsequent Gli transcription factor activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog pathway and the specific node of inhibition by MRT-83.



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Caption: MRT-83 binds the Smo TMD, preventing ciliary entry and downstream Gli-mediated transcription.

Biological Activity Profile

In Vitro Potency

MRT-83 exhibits high affinity and potency across various cell-based assays.

Assay Type	Cell Line / Model	Parameter	Value	Reference
Ligand Binding	HEK-hSmo cells	IC50 (displacement of BODIPY-cyclopamine)	4.6 nM	[1]
Differentiation	C3H10T1/2 (Mesenchymal)	Inhibition of ALP induction (Osteoblast diff.)	Nanomolar range	[2]
Proliferation	Cerebellar Granule Precursors (GCPs)	Inhibition of Hh-driven proliferation	Potent Blockade	[1]
Selectivity	HEK-293 (Wnt reporter)	Wnt Pathway Inhibition	Inactive (>10 μ M)	[1]

In Vivo Efficacy

- Route: Stereotaxic injection into the lateral ventricle.
- Target: Subventricular Zone (SVZ) neural progenitors.
- Outcome: MRT-83 significantly reduces Ptch1 gene transcription (a direct Hh target) in the SVZ, confirming blood-brain barrier penetration or local efficacy when delivered directly to the CNS.

Experimental Protocols

Reagent Preparation & Storage

- Stock Solution (10 mM): Dissolve MRT-83 HCl in sterile DMSO. Vortex until clear.
- Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.

- Working Solution: Dilute stock into cell culture media immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

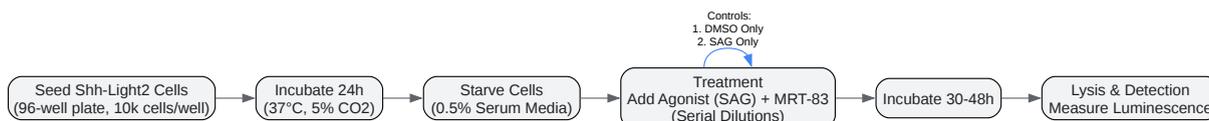
Validated Protocol: Gli-Luciferase Reporter Assay

This assay quantifies the ability of MRT-83 to inhibit Hh signaling in a cellular context.

Materials:

- Cells: Shh-Light2 cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).
- Agonist: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).
- Reagent: MRT-83 HCl Stock (10 mM).
- Detection: Dual-Luciferase Reporter Assay System.

Workflow Diagram:



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Caption: Step-by-step workflow for validating MRT-83 potency using a Gli-Luciferase reporter system.

Detailed Steps:

- Seeding: Plate Shh-Light2 cells in 96-well white-walled plates at 10,000 cells/well in DMEM + 10% FBS.

- Starvation: After 24h, carefully aspirate media and replace with "Low Serum Media" (DMEM + 0.5% Calf Serum). This induces ciliogenesis, required for Hh signaling.
- Treatment:
 - Prepare 2x concentration of Agonist (e.g., 200 nM SAG) in Low Serum Media.
 - Prepare 2x concentration of MRT-83 (serial dilutions from 0.1 nM to 1 μ M).
 - Add 50 μ L Agonist mix + 50 μ L MRT-83 mix to wells (Final volume 100 μ L).
- Incubation: Incubate for 30–48 hours at 37°C.
- Readout: Lyse cells and measure Firefly/Renilla ratio.
- Analysis: Plot Relative Light Units (RLU) vs. Log[MRT-83]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Comparative Analysis

How does MRT-83 compare to standard Smo inhibitors?

Compound	Class	IC50 (Binding)	Clinical Status	Advantages of MRT-83
MRT-83	Acylguanidine	~4.6 nM	Pre-clinical	High potency; Novel scaffold useful for probing distinct binding conformations.
Cyclopamine	Steroidal Alkaloid	~20-50 nM	Toxic/Tool	Synthetic MRT-83 is more stable and potent than natural cyclopamine.
Vismodegib	2-chloro-4-pyridinyl	~1-10 nM	FDA Approved	MRT-83 provides an alternative chemical probe to study resistance mutations against Vismodegib.

References

- Identification and Mechanism of Action of the Acylguanidine MRT-83, a Novel Potent Smoothed Antagonist. Source: ResearchGate / Journal of Pharmacology and Experimental Therapeutics URL:[[Link](#)]
- Compared IC50 values for MRT-92, MRT-83, LDE225, and GDC-0449 in Hh cell-based assays. Source: ResearchGate URL:[[3](#)][[4](#)][[Link](#)]

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